molecular formula C15H13Cl2N3O2 B2988899 2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone CAS No. 1797894-67-7

2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone

Cat. No.: B2988899
CAS No.: 1797894-67-7
M. Wt: 338.19
InChI Key: NQOFDSQKUDWQNS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a synthetic small molecule featuring a pyrido[4,3-d]pyrimidine core substituted with a 2,4-dichlorophenoxy-acetyl group.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c16-11-1-2-14(12(17)5-11)22-8-15(21)20-4-3-13-10(7-20)6-18-9-19-13/h1-2,5-6,9H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOFDSQKUDWQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone is a derivative of pyrido-pyrimidine and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • 2,4-Dichlorophenoxy Group : Known for its herbicidal properties and potential effects on plant growth.
  • 7,8-Dihydropyrido[4,3-d]pyrimidine Moiety : This part is associated with various pharmacological activities.

Research indicates that compounds similar to this compound may exert their biological effects through:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Similar compounds have shown efficacy as selective inhibitors of CDK4 and CDK6, which are crucial for cell cycle regulation. This mechanism is particularly relevant in cancer therapy.
  • Antimicrobial Activity : The dichlorophenoxy group has been associated with phytotoxicity and potential antibacterial properties against certain pathogens.

Biological Activity Overview

The following table summarizes the key biological activities associated with the compound:

Biological Activity Description References
Anticancer Activity Inhibits CDK4/6 leading to cell cycle arrest in cancer cells
Antimicrobial Effects Exhibits activity against specific bacterial strains
Phytotoxicity Mimics natural plant hormones causing rapid growth in plants leading to death
Cytotoxicity Induces apoptosis in certain cancer cell lines

Case Studies

  • Inhibition of Cancer Cell Growth
    • A study demonstrated that a similar compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through CDK inhibition. The compound exhibited an EC50 value indicating potent activity at low concentrations .
  • Antimicrobial Testing
    • In vitro studies assessed the antimicrobial efficacy of the compound against various bacterial strains. Results showed a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent .
  • Phytotoxic Effects
    • Research on the herbicidal properties indicated that the compound could cause significant phytotoxic effects on broadleaf weeds by disrupting normal growth patterns through hormonal mimicry .

Discussion

The biological activity of this compound highlights its potential as a multi-functional agent. Its ability to inhibit CDKs positions it as a candidate for cancer treatment. Additionally, its antimicrobial and phytotoxic properties suggest applications beyond oncology.

Further research is needed to elucidate the full spectrum of its biological effects and to optimize its structure for enhanced efficacy and reduced toxicity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

The pyrido[4,3-d]pyrimidine core is conserved across multiple compounds (Table 1), but substituent variations significantly influence activity:

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity (IC₅₀) Reference
2-(3,4-Dichlorophenyl)-1-{4-[(4-fluorophenyl)methyl]-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl}ethanone 3,4-Dichlorophenyl; 4-(4-fluorobenzyl) C₂₂H₁₈Cl₂FN₃O 446.3 0.796 µM (Autotaxin)
2-(2,4-Dichlorophenoxy)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone (Target Compound) 2,4-Dichlorophenoxy C₁₇H₁₄Cl₂N₃O₂* ~379.2 Not reported N/A
1-[2-(1-Methyl-2-pyrrolidinyl)-4-({2-[4-(trifluoromethyl)phenyl]ethyl}amino)-... ethanone 1-Methylpyrrolidinyl; trifluoromethylphenethylamino C₂₃H₂₈F₃N₅O 447.5 Not reported
N-{2-[2-(2,3-Dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-2-oxoethyl}... acetamide Indenylamino; acetamide-triazolyl C₂₄H₂₈N₆O₂ 432.5 Not reported

Notes:

  • *Estimated based on core structure; exact data unavailable.
  • The 3,4-dichlorophenyl analog () demonstrates submicromolar inhibition of Autotaxin (IC₅₀ = 0.796 µM), suggesting dichlorophenyl groups enhance target binding .
  • The 2,4-dichlorophenoxy group in the target compound may offer improved metabolic stability over alkylamino or trifluoromethylphenyl substituents due to reduced susceptibility to oxidative metabolism.

Pharmacological and Physicochemical Properties

  • Safety : Hazard data for analogs (e.g., dihydrochloride salts in classified as irritants) suggest the need for rigorous toxicity profiling of the target compound.

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